

An In-depth Technical Guide to the Synthesis and Purification of NCX899

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Compound of Interest

Compound Name: NCX899

Cat. No.: B1663314

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **NCX899**, a nitric oxide (NO)-donating derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. **NCX899**, with the chemical name 3-Nitrooxypropyl (2S)-1-[(2S)-2-[[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate and CAS number 690655-41-5, was initially developed by Nicox SA. Although its clinical development has been discontinued, the synthetic and purification principles outlined herein are valuable for researchers working on novel NO-donating compounds and prodrug strategies.

This document details a plausible synthetic pathway based on established organic chemistry principles and available literature on the synthesis of enalapril and related nitric oxide donors. It also outlines purification and analytical methodologies relevant to this class of molecule.

Synthesis of NCX899: A Multi-step Approach

The synthesis of **NCX899** can be logically divided into three main stages:

- Synthesis of the Enalapril Core: Preparation of the parent ACE inhibitor.
- Synthesis of the NO-Donating Linker: Creation of the 3-nitrooxypropyl moiety.
- Final Esterification: Coupling of the enalapril core with the NO-donating linker.

Experimental Protocols

1.1.1. Synthesis of Enalapril

The synthesis of enalapril is a well-established process in medicinal chemistry. A common method involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.

- Materials: L-alanyl-L-proline, ethyl 2-oxo-4-phenylbutanoate, Raney nickel or Palladium on carbon (Pd/C), hydrogen gas, ethanol, ethyl acetate, sodium sulfate, hydrochloric acid.
- Procedure:
 - Dissolve L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate in ethanol in a hydrogenation vessel.
 - Add a catalytic amount of Raney nickel or Pd/C to the solution.
 - Pressurize the vessel with hydrogen gas (typically 2-4 atm).
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
 - Filter the catalyst from the reaction mixture.
 - Evaporate the solvent under reduced pressure to yield crude enalapril.
 - The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

1.1.2. Synthesis of the 3-Nitrooxypropyl Linker (as 3-Bromopropyl Nitrate)

A common precursor for the 3-nitrooxypropyl group is 3-bromopropyl nitrate. This can be synthesized from 1,3-dibromopropane.

- Materials: 1,3-dibromopropane, silver nitrate, acetonitrile.
- Procedure:

- Dissolve 1,3-dibromopropane in acetonitrile.
- Add silver nitrate to the solution.
- Stir the reaction mixture at room temperature, protected from light, until the reaction is complete (monitored by TLC). The formation of a silver bromide precipitate will be observed.
- Filter off the silver bromide precipitate.
- Carefully evaporate the acetonitrile under reduced pressure to obtain crude 3-bromopropyl nitrate. Caution: Organic nitrates can be explosive and should be handled with appropriate safety precautions.

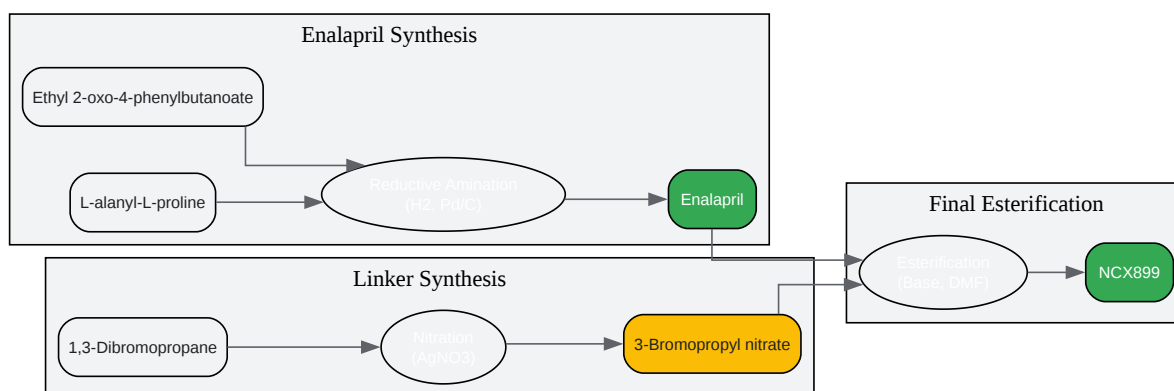
1.1.3. Final Esterification to Yield **NCX899**

The final step involves the esterification of the carboxylic acid group of enalapril with the hydroxyl group of a 3-nitrooxypropanol precursor (which can be formed from 3-bromopropyl nitrate) or direct alkylation with 3-bromopropyl nitrate. The following is a plausible alkylation route.

- Materials: Enalapril, 3-bromopropyl nitrate, a non-nucleophilic base (e.g., cesium carbonate), dimethylformamide (DMF).
- Procedure:
 - Dissolve enalapril in anhydrous DMF.
 - Add a stoichiometric amount of a non-nucleophilic base, such as cesium carbonate, to deprotonate the carboxylic acid.
 - Add 3-bromopropyl nitrate to the reaction mixture.
 - Stir the reaction at room temperature until completion (monitored by HPLC).
 - Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude **NCX899**.

Synthesis Workflow Diagram



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Caption: Synthetic pathway of **NCX899**.

Purification and Characterization of NCX899

The purification of the final compound and intermediates is crucial to ensure high purity for research and development purposes. Given the structure of **NCX899**, high-performance liquid chromatography (HPLC) is the most suitable method for both purification and analysis.

Purification Protocol

2.1.1. Flash Chromatography

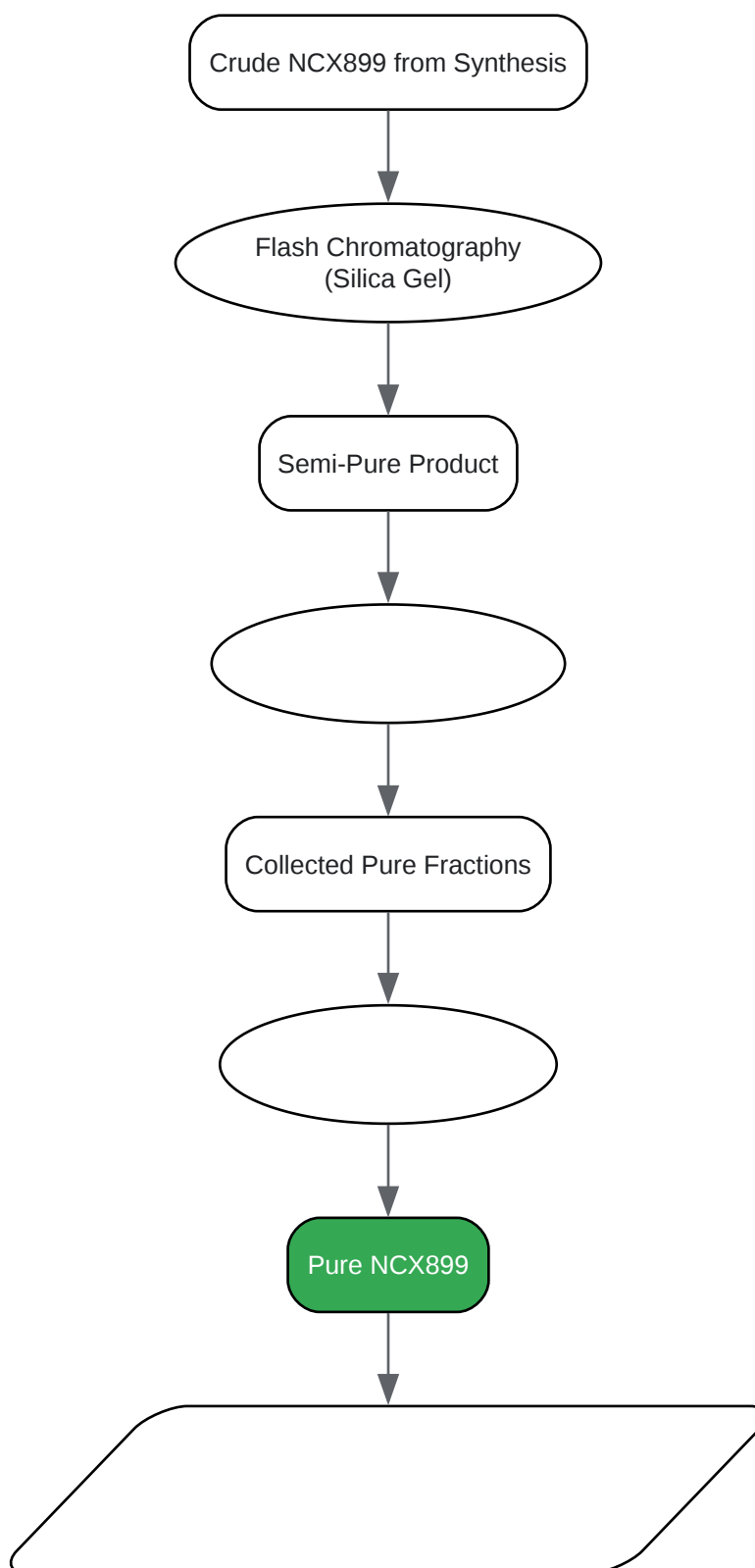
For initial purification of crude products from each synthetic step, flash column chromatography using silica gel is a standard and effective technique. The choice of eluent would be determined by the polarity of the compound, likely a gradient of ethyl acetate in hexane or dichloromethane in methanol.

2.1.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure **NCX899**, preparative reverse-phase HPLC is recommended.

- Instrumentation: A preparative HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is a suitable choice.
- Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Procedure:
 - Dissolve the crude **NCX899** in a minimal amount of the mobile phase or a compatible solvent.
 - Inject the sample onto the preparative HPLC column.
 - Run a gradient elution to separate **NCX899** from impurities.
 - Collect the fractions corresponding to the main product peak.
 - Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Purification and Analysis Workflow



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Caption: Purification and analysis workflow for **NCX899**.

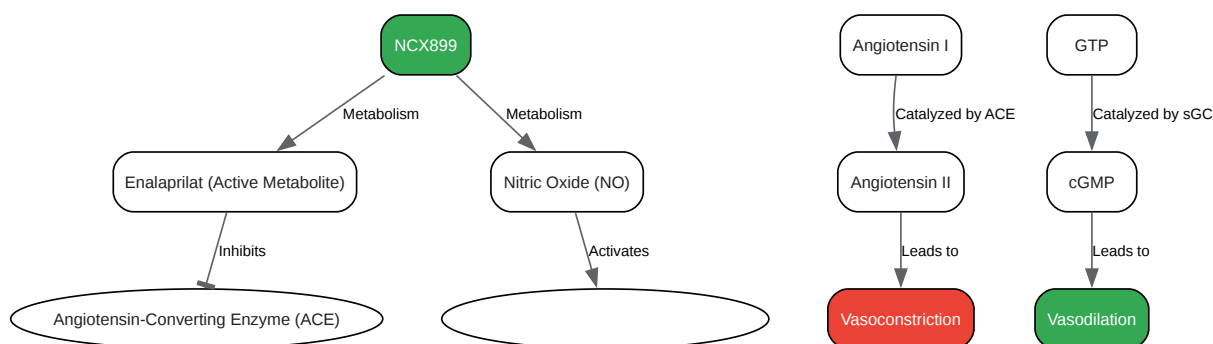
Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and analysis of **NCX899** and its parent compound, enalapril.

Parameter	Enalapril	NCX899
Molecular Formula	C ₂₀ H ₂₈ N ₂ O ₅	C ₂₃ H ₃₃ N ₃ O ₈
Molecular Weight	376.45 g/mol	479.52 g/mol
Typical Synthesis Yield	60-80%	(Dependent on coupling efficiency)
Purity (Post-Purification)	>98%	>98%
Analytical HPLC Conditions	C18 column, Acetonitrile/Water gradient	C18 column, Acetonitrile/Water gradient

Signaling Pathway Context

NCX899 is designed to act as a dual-action therapeutic agent. The enalapril moiety inhibits the angiotensin-converting enzyme (ACE), while the nitrooxypropyl linker releases nitric oxide (NO).



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Caption: Dual-action signaling pathway of **NCX899**.

This guide provides a foundational understanding of the synthesis and purification of **NCX899**. Researchers should adapt these general protocols based on their specific laboratory conditions and analytical capabilities, always adhering to strict safety protocols, especially when handling organic nitrates.

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